![molecular formula C24H38N2O4 B1684369 Genz-123346 free base CAS No. 491833-30-8](/img/structure/B1684369.png)
Genz-123346 free base
Overview
Description
Genz-123346 free base is a potent and selective glucosylceramide synthase inhibitor with potential anticancer activity . It does not affect the activities of other related glycosidase, such as 1-Oacylceramide synthase, a-glucosidase, and glucocerebrosidase in any significant manner . It has been shown to improve glucose tolerance, improve insulin sensitivity, and normalize hemoglobin A1C levels in Zucker diabetic fatty rats .
Synthesis Analysis
Genz-123346 is an inhibitor of GL1 synthase that blocks the conversion of ceramide to GL1 . This compound was derived from one of the series of inhibitors of GL1 synthase .Molecular Structure Analysis
The molecular structure of Genz-123346 free base is represented by the molecular formula C24H38N2O4 .Chemical Reactions Analysis
Genz-123346 acts as an inhibitor of GL1 synthase, blocking the conversion of ceramide to GL1 . This is the first step in the biosynthesis of gangliosides and other glycosphingolipids .Physical And Chemical Properties Analysis
The molecular weight of Genz-123346 free base is 418.6 g/mol . It is a solid substance with a solubility of 50 mg/mL in DMSO .Scientific Research Applications
Genz-123346: A Comprehensive Analysis of Scientific Research Applications
Diabetes Management: Genz-123346 has been shown to improve glucose tolerance, insulin sensitivity, and normalize hemoglobin A1C levels in Zucker diabetic fatty rats, indicating its potential in managing diabetes .
Lipid Metabolism: This compound reduces hepatic levels of glucosylceramide and triglycerides as well as blood levels of alanine aminotransferase (ALT), hemoglobin A1c, and non-fasting glucose in ob/ob mice, suggesting its role in lipid metabolism .
Obesity Treatment: Genz-123346 decreases hepatic fat mass and reduces the size and number of hepatic lipid droplets in diet-induced obese mice, showing promise as a treatment for obesity .
Glycosphingolipid Synthesis Inhibition: As a glucosylceramide synthase inhibitor, Genz-123346 is effective in inhibiting glycosphingolipid synthesis, which is overexpressed in many human tumors, offering a pathway for cancer treatment .
Anti-inflammatory Effects: The compound has been used to modulate microglial ganglioside levels, which can have anti-inflammatory effects on microglia, potentially useful in treating neuroinflammatory conditions .
Glycemic Control Improvement: Inhibiting glycosphingolipid synthesis with Genz-123346 improves glycemic control and insulin sensitivity in animal models of type 2 diabetes, which could be translated into therapeutic applications for humans .
Mechanism of Action
Target of Action
Genz-123346, also known as Genz-123346 (free base) or Genz-123346 free base, is a potent and specific inhibitor of Glucosylceramide Synthase (GCS) . GCS is a key enzyme involved in the biosynthesis of glycosphingolipids and in regulating ceramide metabolism .
Mode of Action
Genz-123346 blocks the conversion of ceramide to glucosylceramide (GL1) and inhibits GM1 .
Biochemical Pathways
The primary biochemical pathway affected by Genz-123346 is the glycosphingolipid synthesis pathway. By inhibiting GCS, Genz-123346 prevents the conversion of ceramide to glucosylceramide (GL1), thereby disrupting the synthesis of glycosphingolipids . This can enhance the killing of tumor cells by cytotoxic anti-cancer agents .
Pharmacokinetics
In the Zucker diabetic fatty rat and the diet-induced obese mouse, Genz-123346 has shown to improve glucose tolerance and insulin sensitivity . The oral bioavailability of the drug is about 10% and 30% in mice and rats, respectively, with a half-life in plasma of 30–60 minutes .
Result of Action
Genz-123346 has been shown to have potential anticancer activity . It enhances the killing of tumor cells by cytotoxic anti-cancer agents . In addition, it has been shown to improve glucose tolerance, improve insulin sensitivity, and normalize hemoglobin A1C levels in Zucker diabetic fatty rats .
Action Environment
The action of Genz-123346 can be influenced by environmental factors such as diet. For example, in the diet-induced obese mouse, treatment with Genz-123346 normalized A1C levels and improved glucose tolerance . .
Safety and Hazards
properties
IUPAC Name |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O4/c1-2-3-4-5-6-7-10-23(27)25-20(18-26-13-8-9-14-26)24(28)19-11-12-21-22(17-19)30-16-15-29-21/h11-12,17,20,24,28H,2-10,13-16,18H2,1H3,(H,25,27)/t20-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXWOFCUJJYEO-HYBUGGRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Genz-123346 free base | |
CAS RN |
491833-30-8 | |
Record name | GENZ-123346 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GENZ-123346 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JW4ZYR2CT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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